N-tert-butyl-3-chloropropane-1-sulfonamide
Overview
Description
N-tert-butyl-3-chloropropane-1-sulfonamide is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative characterized by the presence of a tert-butyl group, a chloropropane moiety, and a sulfonamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-tert-butyl-3-chloropropane-1-sulfonamide, also known as 3-Chloropropane-1-sulfonic acid tert-butylamide, are currently unknown. This compound is an organic molecule
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Biochemical Analysis
Biochemical Properties
N-tert-butyl-3-chloropropane-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution and elimination reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression patterns, affecting the production of specific proteins and enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathway . It may also inhibit or activate certain enzymes, leading to changes in metabolic flux and the production of metabolites. These molecular interactions are essential for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can be hydrolyzed at higher temperatures or under concentrated acid conditions Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the production of metabolites, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins These interactions can influence the compound’s localization and accumulation in specific cellular compartments
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-3-chloropropane-1-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of tert-butylamine with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-chloropropane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are employed. The reactions are often conducted in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted sulfonamides, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products include sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and conditions.
Reduction: The major products are amines or alcohols, resulting from the reduction of the sulfonamide or chloropropane moiety.
Scientific Research Applications
N-tert-butyl-3-chloropropane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic biological substrates.
Medicine: It serves as a precursor in the development of sulfonamide-based drugs, which are known for their antibacterial and antifungal properties.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants, dyes, and polymers.
Comparison with Similar Compounds
N-tert-butyl-3-chloropropane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
N-tert-butyl-2-chloroethane-1-sulfonamide: Similar structure but with a shorter carbon chain, leading to different reactivity and biological activity.
N-tert-butyl-4-chlorobutane-1-sulfonamide: Longer carbon chain, which may affect its solubility and interaction with biological targets.
N-tert-butyl-3-bromopropane-1-sulfonamide: Bromine instead of chlorine, resulting in different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-chloropropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDRXRIVPMUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470811 | |
Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63132-85-4 | |
Record name | N-tert-Butyl-3-chloropropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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